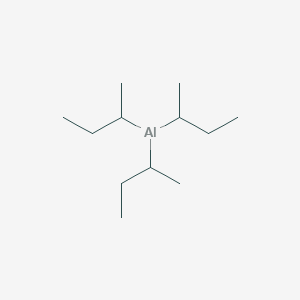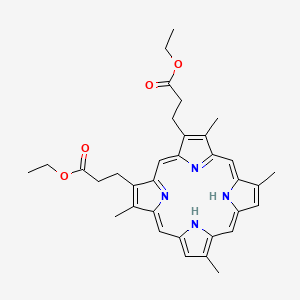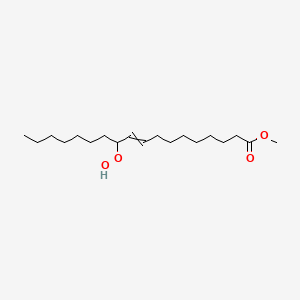![molecular formula C6H4N4 B14724859 Pyridazino[4,3-c]pyridazine CAS No. 6133-45-5](/img/structure/B14724859.png)
Pyridazino[4,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazino[4,3-c]pyridazine is a heterocyclic compound characterized by a fused ring system containing two nitrogen atoms. This compound is part of the broader pyridazine family, known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make it an attractive candidate for various applications in drug design and molecular recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazino[4,3-c]pyridazine can be synthesized through the condensation of ninhydrin with barbituric acid, 1,3-dimethyl barbituric acid, and 4-cyclopenten-1,3-dione in the presence of sodium hydroxide and ethanol-water as solvents . The reaction typically yields the desired compound in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using industrial-grade reagents and solvents, as well as implementing efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Pyridazino[4,3-c]pyridazine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, leading to a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or halogen groups into the compound .
Scientific Research Applications
Pyridazino[4,3-c]pyridazine has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in studying molecular interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of Pyridazino[4,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways. For example, certain derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation .
Comparison with Similar Compounds
Pyridazino[4,3-c]pyridazine can be compared with other similar compounds, such as:
Pyridazine: A simpler heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine compound with nitrogen atoms at positions 1 and 3 in the ring.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in drug design and molecular recognition applications, where precise control over molecular interactions is crucial .
Properties
CAS No. |
6133-45-5 |
|---|---|
Molecular Formula |
C6H4N4 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyridazino[4,3-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-3-7-10-6-2-4-8-9-5(1)6/h1-4H |
InChI Key |
CEBCCVFQNCQQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1N=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)
![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)



![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)




